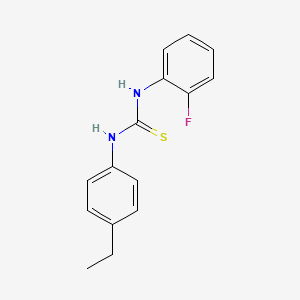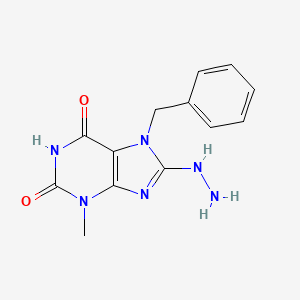![molecular formula C20H14N2O4 B5711010 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5711010.png)
5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is an organic compound with a complex structure that includes a benzoxazole ring substituted with a methyl group and a phenyl group that is further substituted with a nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by condensing an o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzoxazole in the presence of a palladium catalyst.
Nitration of the Phenyl Group: The nitrophenoxy group can be introduced by nitration of the phenyl group using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Materials Science: The compound’s aromatic structure allows for strong π-π interactions, contributing to the stability and properties of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol : Similar structure but with a pyrazole ring instead of a benzoxazole ring.
- 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl : Contains a nitrophenoxy group but differs in the core structure.
5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole: Unique due to the specific arrangement of functional groups.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-13-5-10-19-18(11-13)21-20(26-19)14-3-2-4-17(12-14)25-16-8-6-15(7-9-16)22(23)24/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWQIBQIUIWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)

![N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide](/img/structure/B5710938.png)




![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)
![2-ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5711005.png)
![1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE](/img/structure/B5711007.png)
![2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5711009.png)

![ETHYL 4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B5711024.png)

